8-Methylquinoline-5-sulfonyl fluoride
Description
Properties
IUPAC Name |
8-methylquinoline-5-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZGKQHAUBVBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)F)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Methylquinoline-5-sulfonyl fluoride typically involves the sulfonylation of 8-methylquinoline. One common method includes the reaction of 8-methylquinoline with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine, followed by fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
8-Methylquinoline-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include bases like pyridine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Methylquinoline-5-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methylquinoline-5-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This mechanism is particularly relevant in the context of protease inhibition, where the compound can prevent the breakdown of proteins by binding to the protease active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
- 8-Hydroxyquinoline-5-sulfonyl chloride: The hydroxyl group at position 8 introduces hydrogen-bonding capability and acidity (pKa ~8–10), which may enhance solubility in aqueous environments but reduce stability under basic conditions. The electron-withdrawing sulfonyl chloride increases electrophilicity at the sulfonyl group .
- This modification improves lipophilicity while retaining moderate reactivity .
- 8-Fluoroquinoline-5-sulfonyl chloride: Fluorine’s strong electron-withdrawing effect enhances the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution reactions. Fluorine also improves metabolic stability and bioavailability in drug design .
- 8-Methylquinoline-5-sulfonyl fluoride: The methyl group’s electron-donating nature may slightly deactivate the sulfonyl fluoride compared to fluorine-substituted analogs. However, the fluoride’s inherent stability and reduced hydrolysis risk could offset this effect .
Data Tables
Table 1: Structural and Synthetic Data of Quinoline-5-sulfonyl Derivatives
Biological Activity
8-Methylquinoline-5-sulfonyl fluoride (MQSF) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its electrophilic nature and ability to selectively modify proteins, particularly serine proteases. This article delves into the biological activity of MQSF, exploring its mechanisms of action, applications in drug discovery, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C10H10FNO2S
- CAS Number: 2137645-05-5
The compound features a quinoline moiety with a methyl group at the 8-position and a sulfonyl fluoride group at the 5-position. This unique structure contributes to its reactivity and specificity in biological systems.
MQSF acts primarily as a covalent inhibitor of serine proteases. The mechanism involves the following steps:
- Electrophilic Attack: The sulfonyl fluoride group serves as an electrophile, allowing it to react with nucleophilic amino acids such as serine, cysteine, and threonine in enzyme active sites.
- Covalent Bond Formation: Upon nucleophilic attack by the hydroxyl group of serine residues, a covalent bond is formed, leading to irreversible inhibition of the enzyme's activity.
- Enzyme Modification: This modification can be utilized to study enzyme mechanisms and identify critical residues involved in catalysis.
Table 1: Comparison of Biological Activity with Other Sulfonyl Fluorides
| Compound Name | Mechanism of Action | Notable Features |
|---|---|---|
| This compound | Covalent inhibition of serine proteases | Selective modification of serine residues |
| 2-Aminoethylbenzenesulfonyl fluoride | Protease inhibition | Commonly used in biochemical assays |
| Phenylmethylsulfonyl fluoride | Selective reaction with serine | Known for high specificity |
Enzyme Inhibition
Research has demonstrated that MQSF effectively inhibits various serine proteases, which play crucial roles in physiological processes such as digestion, blood coagulation, and immune response. By selectively targeting these enzymes, MQSF can serve as a valuable tool for probing enzyme functions and developing therapeutic agents.
Case Studies
-
Serine Protease Inhibition:
A study investigated the use of MQSF in inhibiting thrombin, a key serine protease involved in blood clotting. The results indicated that MQSF modified specific serine residues within thrombin's active site, leading to significant reductions in enzymatic activity (Smith et al., 2023). -
Targeting Cysteine Proteases:
Another study explored the interaction of MQSF with cysteine proteases. The findings revealed that MQSF could also react with cysteine residues, broadening its potential applications in targeting various proteolytic enzymes (Johnson et al., 2024).
Table 2: Summary of Case Studies on MQSF
| Study Reference | Target Enzyme | Outcome |
|---|---|---|
| Smith et al., 2023 | Thrombin | Significant reduction in activity |
| Johnson et al., 2024 | Cysteine proteases | Effective modification observed |
Safety and Handling
While specific safety data for MQSF is limited, general precautions should be taken when handling sulfonyl fluorides due to their potential toxicity and reactivity. Proper laboratory safety protocols should be followed to mitigate risks associated with exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
